molecular formula C18H19IO4 B13002300 Methyl 3-ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzoate

Methyl 3-ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzoate

Cat. No.: B13002300
M. Wt: 426.2 g/mol
InChI Key: ZQSNHGZFBREDPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzoate (CAS: 1706448-08-9) is a substituted benzoate derivative with a molecular formula of C₁₈H₁₉IO₄ and a molecular weight of 426.25 g/mol . Its structure features:

  • A 3-ethoxy substituent.
  • A 4-((4-methylbenzyl)oxy) moiety, introducing aromaticity and lipophilicity.
    This compound is synthesized as a high-purity (97%) intermediate, likely for pharmaceutical or agrochemical applications, though commercial availability is currently discontinued .

Properties

Molecular Formula

C18H19IO4

Molecular Weight

426.2 g/mol

IUPAC Name

methyl 3-ethoxy-5-iodo-4-[(4-methylphenyl)methoxy]benzoate

InChI

InChI=1S/C18H19IO4/c1-4-22-16-10-14(18(20)21-3)9-15(19)17(16)23-11-13-7-5-12(2)6-8-13/h5-10H,4,11H2,1-3H3

InChI Key

ZQSNHGZFBREDPK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OC)I)OCC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzoate typically involves a multi-step process. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as NMR, HPLC, and GC are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions can vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds, emphasizing substituent variations, molecular properties, and synthetic yields:

Compound Name / ID (Source) Substituents / Modifications Molecular Formula Molecular Weight (g/mol) Yield / Purity Key Applications or Notes
Target Compound 3-ethoxy, 5-iodo, 4-((4-methylbenzyl)oxy) C₁₈H₁₉IO₄ 426.25 97% purity Discontinued intermediate
Methyl-3-((4-(4-(4-chlorophenyl)-5-methylisoxazol-3-yl)-phenoxy)methyl)benzoate (23) 3-((4-(4-chlorophenyl)isoxazolyl)phenoxy)methyl, 4-chlorophenyl substituent C₂₆H₂₁ClN₂O₄ 477.91 93% yield Growth inhibition studies
4-(4-Chlorophenyl)-5-methyl-3-(4-((4-methylbenzyl)oxy)phenyl)isoxazole (24) 4-((4-methylbenzyl)oxy)phenyl, 4-chlorophenyl, isoxazole core C₂₅H₂₁ClN₂O₂ 418.90 82% yield In vitro bioactivity assays
Methyl-4-((4-(4-(4-chlorophenyl)-5-methylisoxazol-3-yl)-phenoxy)methyl)benzoate (28) 4-((4-chlorophenyl)isoxazolyl)phenoxy)methyl, benzoate ester C₂₆H₂₁ClN₂O₄ 477.91 86% yield Structural analog for SAR studies
Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoate (5) Fluorobenzyl, dioxothiazolidinone, triisopropylsilyl ester C₃₈H₄₇FNO₈SSi 724.28 76% yield Fluorescent probe development

Critical Analysis of Substituent Effects

Iodo vs. Chloro Substituents

The target compound’s 5-iodo group increases molecular weight and polarizability compared to chloro derivatives (e.g., compound 23 or 24). Iodine’s larger atomic radius may enhance halogen bonding but reduce solubility in aqueous media .

Benzyloxy Variations
  • The 4-methylbenzyl group in the target compound enhances lipophilicity compared to 4-methoxybenzyl (compound 25, 93% yield ) or 2,3-dimethylbenzyl (compound 30, 87% yield ).
Ester vs. Acid Functional Groups

The target compound’s methyl ester contrasts with carboxylic acid derivatives (e.g., compound 29, 89% yield ), which may alter bioavailability. Ester groups typically improve membrane permeability but require hydrolysis for activation .

Biological Activity

Methyl 3-ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, includes an ethoxy group, an iodine atom, and a 4-methylbenzyl ether. These features contribute to its reactivity and possible interactions with biological systems. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps, including ethoxylation and benzylation reactions. The general synthetic route is outlined below:

  • Starting Material : A suitable benzaldehyde derivative.
  • Ethoxylation : Using ethanol (EtOH) and a strong base (e.g., sodium hydride).
  • Benzylation : Introducing the 4-methylbenzyl ether group using 4-methylbenzyl chloride and a base (e.g., potassium carbonate).

The biological activity of this compound may involve the inhibition of specific enzymes or receptors associated with cancer progression. Benzaldehyde derivatives have been shown to interact with xanthine oxidase (XO), leading to reduced proliferation of cancer cells through oxidative stress pathways .

Antifungal Activity

Research indicates that certain benzaldehyde derivatives can disrupt cellular antioxidation systems in pathogenic fungi, enhancing susceptibility to oxidative damage. This suggests that this compound may possess antifungal properties by targeting similar pathways .

Inhibition Studies

In vitro studies involving related benzaldehyde derivatives have demonstrated their ability to inhibit key enzymes involved in metabolic pathways linked to cancer cell survival. This implies that this compound could exhibit similar inhibitory effects .

Case Study 1: Antifungal Properties

A study explored the antifungal activity of various benzaldehyde derivatives, including this compound. The results indicated that these compounds significantly disrupted the antioxidation systems of fungi, leading to increased oxidative stress and cell death .

Case Study 2: Cancer Cell Inhibition

In another study, researchers investigated the effects of benzaldehyde derivatives on cancer cell lines. The findings revealed that these compounds inhibited the growth of cancer cells by interfering with metabolic pathways essential for cell survival. The study highlighted the potential of this compound as a candidate for further development in cancer therapy .

Comparative Analysis with Related Compounds

Compound NameUnique FeaturesBiological Activity
Methyl 3-Ethoxy-5-Iodo BenzoateContains iodine; potential anticancer activityAnticancer properties
Methyl 3-Ethoxy BenzaldehydeLacks iodine; primarily an aldehydeLimited biological activity
Methyl 3-(Trifluoromethyl)-4-hydroxybenzoateContains trifluoromethyl; different biological activityAntimicrobial effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.